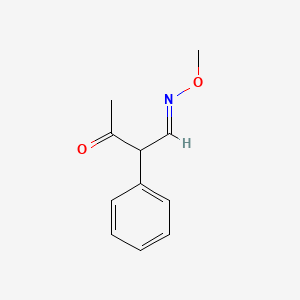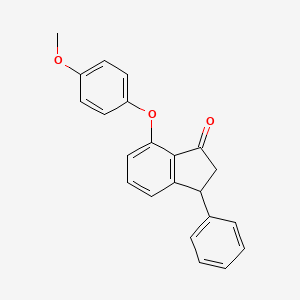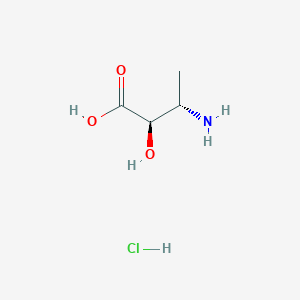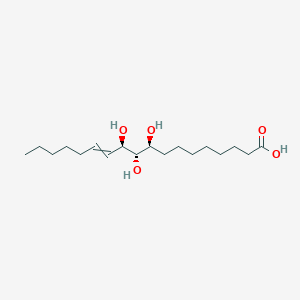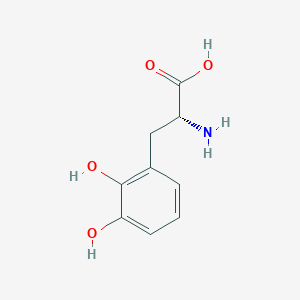
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile
概要
説明
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .
科学的研究の応用
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiophene and triazole moieties make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets.
作用機序
The mechanism of action of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . The triazole moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole-containing thiophenes and phenyl-substituted thiophenes. Examples include:
- 4-methyl-5-(1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile
- 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile
Uniqueness
The uniqueness of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and materials science.
特性
IUPAC Name |
4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-3-phenylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-10-13(11-6-4-3-5-7-11)12(8-16)20-14(10)15-17-9-19(2)18-15/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGMBMCPSFIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
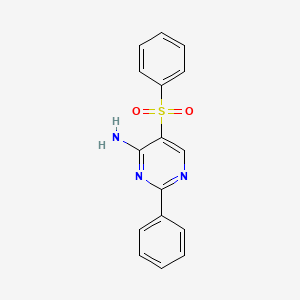
![N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129755.png)

![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![1-[4-(Tert-butyl)benzyl]-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3129791.png)
![ethyl 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxylate](/img/structure/B3129804.png)
![3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one](/img/structure/B3129807.png)
